Ag(fod)

Description

Structure

2D Structure

3D Structure of Parent

Properties

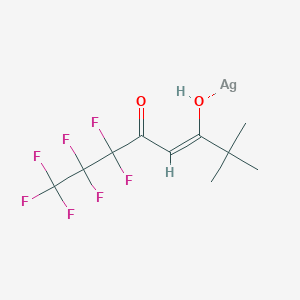

Molecular Formula |

C10H11AgF7O2 |

|---|---|

Molecular Weight |

404.05 g/mol |

IUPAC Name |

(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;silver |

InChI |

InChI=1S/C10H11F7O2.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h4,18H,1-3H3;/b5-4-; |

InChI Key |

HFTXJSIUPXECJL-MKWAYWHRSA-N |

Isomeric SMILES |

CC(C)(C)/C(=C/C(=O)C(C(C(F)(F)F)(F)F)(F)F)/O.[Ag] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of the Ag(fod) Precursor

For Researchers, Scientists, and Drug Development Professionals

The silver(I) precursor, (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)silver(I), commonly abbreviated as Ag(fod), is a significant organometallic compound utilized primarily in the deposition of silver thin films and nanoparticles. Its utility in techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) is of particular interest in the fields of electronics, catalysis, and medical device manufacturing. This guide provides a comprehensive overview of the chemical properties of Ag(fod), with a focus on its structure, stability, and reactivity, including its more commonly employed adduct forms.

Core Chemical Properties

Ag(fod) is a silver(I) complex with the β-diketonate ligand, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione. The fluorinated nature of the ligand enhances the volatility of the complex, a crucial property for CVD and ALD precursors.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀AgF₇O₂ | [1][2] |

| Molecular Weight | 403.04 g/mol | [1] |

| Systematic Name | (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)silver(I) | [3] |

| CAS Number | 76121-99-8 | [1] |

Solubility and Stability

The stability of Ag(fod) is a critical factor for its application. Like many silver(I) compounds, it can be sensitive to light and thermal stress, which can lead to the premature decomposition and formation of metallic silver. To enhance its stability and volatility, Ag(fod) is frequently used in the form of adducts with Lewis bases, such as triethylphosphine (B1216732) (PEt₃). These adducts, for instance Ag(fod)(PEt₃), exhibit improved handling characteristics and more controlled deposition behavior.

Thermal Properties and Decomposition

The thermal behavior of Ag(fod) and its adducts is paramount for its use in deposition techniques. The precursor must be sufficiently volatile to be transported into the reaction chamber and decompose cleanly on the substrate at a desired temperature.

While specific thermal analysis data for pure Ag(fod) is scarce, studies on its adducts provide valuable insights. For instance, the Ag(fod)(PEt₃) adduct is a liquid at 30 °C and has been successfully used in direct liquid injection MOCVD.[3] The thermal stability of silver precursors is a key consideration to establish a suitable temperature window between vaporization and decomposition.[6]

| Precursor | Vaporization/Heating Temperature | Deposition/Substrate Temperature | Technique | Reference |

| Ag(fod)(PEt₃) | 100 °C | 130 °C | PE-ALD | [7] |

| Ag(fod)(PEt₃) | Not Specified | 220 - 350 °C | DLI-MOCVD | [3] |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard method to evaluate the thermal stability and decomposition profile of precursors like Ag(fod).[8][9]

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the Ag(fod) precursor is placed in a TGA sample pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the residual mass.

Reactivity and Applications in Deposition

The primary application of the Ag(fod) precursor is in the chemical vapor deposition and atomic layer deposition of silver films and nanoparticles. The "fod" ligand is designed to leave minimal carbon and fluorine contamination in the deposited film upon decomposition.

Chemical Vapor Deposition (CVD) Workflow

The following diagram illustrates a typical workflow for the deposition of silver thin films using an Ag(fod) precursor.

Experimental Protocol: Chemical Vapor Deposition of Silver Films

This generalized protocol is based on the use of Ag(fod) adducts for MOCVD.[3]

-

Substrate Preparation: A suitable substrate (e.g., a silicon wafer with a TiN barrier layer) is cleaned to remove any surface contaminants.

-

Precursor Delivery: The Ag(fod)(PEt₃) precursor is placed in a direct liquid injection (DLI) system. The precursor is vaporized and transported to the reaction chamber using an inert carrier gas (e.g., Argon).

-

Deposition Conditions: The substrate is heated to the desired deposition temperature (e.g., 250 °C) within the cold-wall CVD reactor. The reactor pressure is maintained at a low level (e.g., 50-500 Pa).

-

Deposition Process: The vaporized precursor is introduced into the reactor, where it thermally decomposes on the heated substrate surface, resulting in the formation of a silver film.

-

Post-Deposition: After the desired film thickness is achieved, the precursor flow is stopped, and the reactor is cooled down under an inert atmosphere.

-

Characterization: The deposited silver film is then characterized using techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystallinity, and X-ray Photoelectron Spectroscopy (XPS) for elemental composition.

Characterization

The characterization of the Ag(fod) precursor is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy can be used to characterize the "fod" ligand and its coordination to the silver atom. The ¹H NMR spectrum of the free ligand, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione, would show characteristic signals for the tert-butyl protons and the methylene (B1212753) protons. Upon coordination to silver, shifts in these signals would be expected.

Signaling Pathway of Spectroscopic Characterization

The logical flow of characterizing the Ag(fod) precursor using various spectroscopic techniques is outlined below.

Conclusion

The Ag(fod) precursor, particularly in its stabilized adduct forms, is a valuable material for the fabrication of high-purity silver thin films and nanoparticles. Its chemical properties, including its volatility and thermal decomposition characteristics, are key to its successful application in CVD and ALD processes. While detailed quantitative data on the standalone Ag(fod) molecule is limited in publicly available literature, the extensive research on its adducts provides a strong foundation for its use in advanced materials synthesis. Further research into the fundamental properties of the pure Ag(fod) complex could open up new avenues for its application.

References

- 1. scbt.com [scbt.com]

- 2. silver (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate | C10H10AgF7O2 | CID 56846564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Facile Precursor for Synthesis of Silver Nanoparticles Using Alkali Treated Maize Starch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,2-DIMETHYL-6,6,7,7,8,8,8-HEPTAFLUORO-3,5-OCTANEDIONE | 17587-22-3 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. strem.com [strem.com]

- 9. 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione | C10H11F7O2 | CID 28614 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Molecular Structure and Bonding of Silver(I) Heptafluorodimethyloctanedionate [Ag(fod)]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of silver(I) 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate, commonly known as Ag(fod). While specific crystallographic data for Ag(fod) is not publicly available, this document extrapolates its structural characteristics based on extensive research of analogous silver(I) β-diketonate complexes. The guide covers the synthesis, spectroscopic characterization, and thermal properties of this class of compounds, offering valuable insights for researchers in materials science and drug development.

Introduction

Silver(I) β-diketonate complexes are a class of metal-organic compounds that have garnered significant interest due to their volatility and utility as precursors in chemical vapor deposition (CVD) for the fabrication of silver-containing thin films and nanoparticles. Ag(fod), with the chemical formula C₁₀H₁₀AgF₇O₂, is one such precursor. Understanding its molecular structure and bonding is crucial for optimizing its application in various technological fields.

Molecular Structure and Bonding Analysis

A definitive crystal structure for Ag(fod) with experimentally determined bond lengths and angles is not available in open-access crystallographic databases. However, based on the analysis of similar silver(I) β-diketonate structures, a dimeric or polymeric structure in the solid state can be anticipated.

The silver(I) ion, with its d¹⁰ electronic configuration, typically exhibits a coordination number of 2, 3, or 4, leading to linear, trigonal planar, or tetrahedral geometries, respectively. In the case of Ag(fod), the fod ligand, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione, acts as a bidentate ligand, coordinating to the silver ion through its two oxygen atoms. The β-diketonate ligand can exist in equilibrium between its keto and enol tautomeric forms, with the enolate form being the one that coordinates to the metal center.

The bonding between the silver ion and the oxygen atoms of the fod ligand is primarily ionic in nature, with some degree of covalent character. The electron-withdrawing heptafluoropropyl group in the fod ligand influences the electron density on the oxygen atoms, which in turn affects the strength of the Ag-O bonds.

Experimental Protocols

Synthesis of Silver(I) β-diketonate Complexes

A general and straightforward method for the synthesis of silver(I) β-diketonate complexes involves the reaction of a silver salt, often silver(I) oxide (Ag₂O), with the corresponding β-diketone ligand (in this case, fod-H) in an appropriate organic solvent.

Materials:

-

Silver(I) oxide (Ag₂O)

-

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fod-H)

-

Organic solvent (e.g., diethyl ether, chloroform, or toluene)

-

Stirring apparatus

-

Filtration setup

Procedure:

-

Dissolve the β-diketone ligand (fod-H) in the chosen organic solvent in a flask.

-

Add a stoichiometric amount of silver(I) oxide to the solution.

-

Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by the disappearance of the black Ag₂O solid.

-

Once the reaction is complete, filter the solution to remove any unreacted starting material or solid byproducts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Ag(fod) product.

-

The product can be further purified by recrystallization from a suitable solvent.

Conceptual Synthesis Workflow

Caption: General synthesis workflow for Ag(fod).

Characterization Methods

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the fod ligand and its coordination to the silver center. In the ¹H NMR spectrum of the free ligand, a characteristic signal for the enolic proton is observed, which disappears upon coordination to silver. The signals corresponding to the protons of the tert-butyl and methine groups will also experience shifts.

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool to probe the coordination of the β-diketonate ligand. The free ligand shows characteristic C=O and C=C stretching vibrations. Upon coordination to the silver ion, these bands shift to lower wavenumbers, indicating the delocalization of the π-electrons in the chelate ring.

3.2.3 Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability and decomposition profile of Ag(fod). This information is critical for its application as a CVD precursor, as it determines the temperature window for the deposition process. The thermal decomposition of Ag(fod) is expected to yield metallic silver as the final product.

Data Presentation

As specific experimental data for Ag(fod) is not available, the following table presents typical spectroscopic data for silver(I) β-diketonate complexes as a reference.

| Spectroscopic Technique | Typical Observations for Silver(I) β-diketonates |

| ¹H NMR | Disappearance of the enolic proton signal of the free ligand. Shifts in the signals of the ligand's alkyl and methine protons upon coordination. |

| ¹³C NMR | Shifts in the carbonyl and olefinic carbon signals of the β-diketonate backbone upon complexation. |

| IR Spectroscopy | Shift of C=O and C=C stretching vibrations to lower frequencies compared to the free ligand, indicating coordination. |

Bonding Analysis Summary

The bonding in Ag(fod) is characterized by the interaction between the soft acid Ag(I) ion and the hard oxygen donor atoms of the fod ligand. The coordination of the bidentate enolate form of the ligand to the silver center results in the formation of a stable chelate ring. The electron-withdrawing nature of the heptafluoropropyl group on the ligand can influence the Lewis acidity of the silver center and the overall stability and volatility of the complex. The potential for intermolecular Ag-Ag interactions (argentophilic interactions) in the solid state, a common feature for silver(I) complexes, could lead to the formation of dimeric or polymeric structures.

Conclusion

While a detailed crystallographic structure of Ag(fod) remains to be determined, this guide provides a thorough analysis based on the well-established chemistry of silver(I) β-diketonate complexes. The presented experimental protocols for synthesis and characterization, along with the general principles of its molecular structure and bonding, offer a solid foundation for researchers working with this and related compounds. Further investigation into the single-crystal X-ray diffraction of Ag(fod) is necessary to provide precise quantitative data on its molecular structure.

In-Depth Technical Guide: The Thermal Decomposition Mechanism of Ag(fod)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver(I) 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate, commonly known as Ag(fod), is a metal-organic precursor with significant applications in chemical vapor deposition (CVD) for the fabrication of silver-containing thin films and nanomaterials. A thorough understanding of its thermal decomposition mechanism is paramount for controlling the deposition process and the properties of the resulting materials. This technical guide provides a comprehensive overview of the thermal decomposition of Ag(fod), detailing the proposed mechanisms, relevant experimental protocols, and a summary of key thermal analysis data.

Introduction

Ag(fod) is a silver(I) salt of the hexafluoroacetylacetonate (fod) ligand. Its volatility and relatively low decomposition temperature make it an attractive precursor for the deposition of high-purity silver films. The thermal decomposition process involves the breakdown of the Ag(fod) molecule into metallic silver and volatile organic byproducts. The nature of these byproducts and the temperature at which they are formed are critical parameters that influence the purity, morphology, and electrical properties of the deposited silver. This guide synthesizes available data to present a detailed picture of the thermal behavior of Ag(fod).

Thermal Decomposition Mechanism

The thermal decomposition of Ag(fod) is believed to proceed through a multi-step process involving both solid-state and gas-phase reactions. While the precise elementary steps are a subject of ongoing research, a general consensus points towards an initial sublimation followed by decomposition.

Solid-Phase Decomposition: In the solid state, the decomposition is thought to be initiated by the weakening of the Ag-O bonds upon heating. This leads to the reduction of Ag(I) to metallic silver (Ag(0)) and the fragmentation of the fod ligand.

Gas-Phase Decomposition: For applications such as CVD, the gas-phase decomposition is of primary interest. Sublimed Ag(fod) molecules undergo thermal fragmentation in the gas phase. The decomposition is likely initiated by the homolytic cleavage of the Ag-O bond, generating a silver atom and a fod radical. The fod radical is unstable and subsequently decomposes into smaller, volatile organic fragments.

A proposed signaling pathway for the gas-phase decomposition is illustrated below:

Quantitative Data

Quantitative thermal analysis provides crucial data for understanding the decomposition process. The following tables summarize typical data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Ag(fod) and related silver β-diketonates. Note: Specific quantitative data for Ag(fod) is not extensively reported in the literature; therefore, some values are inferred from analogous compounds and should be considered as representative.

Table 1: Thermogravimetric Analysis (TGA) Data for Ag(fod) Decomposition

| Parameter | Value | Description |

| Onset Decomposition Temp. (°C) | ~250 - 300 | Temperature at which significant mass loss begins. |

| Peak Decomposition Temp. (°C) | ~320 - 350 | Temperature of the maximum rate of mass loss. |

| Mass Loss Step 1 (%) | ~5-10% | Attributed to the loss of adsorbed solvent or initial ligand fragmentation. |

| Mass Loss Step 2 (%) | ~60-70% | Major decomposition step corresponding to the loss of the fod ligand. |

| Residual Mass (%) | ~25-30% | Corresponds to the theoretical mass percentage of metallic silver in Ag(fod). |

Table 2: Differential Scanning Calorimetry (DSC) Data for Ag(fod)

| Parameter | Value | Description |

| Melting Point (°C) | ~200 - 220 | Endothermic peak corresponding to the melting of Ag(fod). |

| Decomposition Enthalpy (ΔH_decomp, kJ/mol) | Not widely reported | Exothermic event corresponding to the energy released during decomposition. |

Experimental Protocols

Detailed experimental methodologies are essential for obtaining reliable and reproducible data on the thermal decomposition of Ag(fod).

Thermogravimetric Analysis - Mass Spectrometry (TGA-MS)

Objective: To determine the temperature-dependent mass loss of Ag(fod) and identify the evolved gaseous decomposition products.

Methodology:

-

A sample of Ag(fod) (typically 1-5 mg) is placed in an alumina (B75360) or platinum crucible.

-

The crucible is loaded into a TGA instrument coupled to a mass spectrometer.

-

The sample is heated from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The evolved gases from the TGA are transferred to the mass spectrometer for analysis of their mass-to-charge ratio (m/z), allowing for the identification of decomposition products.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of Ag(fod), such as melting and decomposition.

Methodology:

-

A small sample of Ag(fod) (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

A typical experimental workflow for the thermal analysis of Ag(fod) is depicted below:

Conclusion

The thermal decomposition of Ag(fod) is a complex process that is fundamental to its application as a CVD precursor. Thermal analysis techniques such as TGA-MS and DSC are indispensable tools for elucidating the decomposition mechanism, determining key thermal parameters, and identifying reaction byproducts. While a general understanding of the decomposition to metallic silver and volatile organic fragments exists, further research is needed to fully map out the elementary reaction steps and obtain more precise quantitative data. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with Ag(fod) and other metal-organic precursors.

An In-depth Technical Guide on the Vapor Pressure and Volatility of Ag(fod)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and volatility characteristics of Silver(I) 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate, commonly known as Ag(fod). Understanding these properties is critical for applications in chemical vapor deposition (CVD), atomic layer deposition (ALD), and other gas-phase processes where precursor volatility is a key parameter.

Introduction to Ag(fod) and its Volatility

Ag(fod) is a silver-containing organometallic compound belonging to the class of metal β-diketonates. While silver β-diketonates are of significant interest as precursors for the deposition of silver thin films, Ag(fod) in its pure form exhibits limited volatility. Due to the coordination unsaturation of the silver center, Ag(fod) tends to form polymeric structures, which hinders its transition into the gas phase upon heating.[1] Consequently, vaporization is generally not observed even under vacuum conditions, making it unsuitable for conventional MOCVD applications.[1]

To overcome this limitation, Ag(fod) is often used in the form of adducts with neutral ligands, such as phosphines (e.g., triphenylphosphine, triethylphosphine). These adducts are typically monomeric or dimeric, exhibiting significantly enhanced volatility and thermal stability, making them viable precursors for CVD and ALD processes.

Vapor Pressure and Volatility Data

Quantitative vapor pressure data for neat Ag(fod) is scarce in the literature due to its low volatility and tendency to decompose upon heating. However, the volatility of its adducts has been studied in the context of their application as CVD and ALD precursors. The following table summarizes the available information on the volatility of Ag(fod) and its common adducts.

| Compound | Formula | Volatility Characteristics | Sublimation/Evaporation Conditions |

| Silver(I) 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate | Ag(C10H10F7O2) | Generally considered non-volatile; decomposes upon heating.[1] | Not applicable. |

| [Ag(fod)(PEt3)] | [Ag(C10H10F7O2)(P(C2H5)3)] | Volatile precursor. | Film growth observed at 230-320°C.[2] |

| [Ag(fod)(PMe3)] | [Ag(C10H10F7O2)(P(CH3)3)] | Volatile precursor. | Film growth observed at 250-350°C. |

Thermal Analysis: TGA and DSC

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques to evaluate the thermal stability and decomposition behavior of precursors like Ag(fod) and its adducts.

A typical TGA curve for a volatile silver β-diketonate adduct would show a single-step weight loss corresponding to the sublimation or evaporation of the compound, leaving minimal residue. In contrast, a TGA curve for a non-volatile or unstable compound would exhibit multi-step decomposition or a significant amount of residue at the end of the analysis.

The DSC curve provides information about the thermal events associated with heating the sample. For a stable, volatile precursor, an endothermic peak corresponding to melting followed by another endothermic event for vaporization would be expected. Exothermic peaks would indicate decomposition of the compound.

Representative TGA/DSC Data for a Silver β-Diketonate Precursor:

| Thermal Event | Temperature Range (°C) | Mass Change (TGA) | Heat Flow (DSC) | Interpretation |

| Melting | 100 - 120 | No significant change | Endothermic Peak | Phase transition from solid to liquid. |

| Vaporization/Sublimation | 150 - 250 | Significant weight loss | Endothermic Event | Transition from liquid/solid to gas phase. |

| Decomposition | > 250 | Further weight loss | Exothermic Peak(s) | Breakdown of the compound. |

Experimental Protocols

The vapor pressure of organometallic compounds like Ag(fod) adducts can be determined using various methods, including the static method, Knudsen effusion, or thermogravimetry-based techniques.

Static Method Protocol:

-

Sample Preparation: A small amount of the purified compound is placed in a sample cell connected to a high-vacuum line. The sample must be thoroughly degassed to remove any volatile impurities.

-

Apparatus: The sample cell is placed in a temperature-controlled bath or oven. The pressure in the headspace above the sample is measured using a high-precision pressure transducer.

-

Measurement: The temperature of the sample is incrementally increased, and the corresponding vapor pressure is recorded at each temperature point once equilibrium is reached.

-

Data Analysis: The vapor pressure data is plotted as ln(P) versus 1/T (Clausius-Clapeyron plot) to determine the enthalpy of sublimation or vaporization.

TGA-DSC Protocol for Air-Sensitive Compounds:

-

Sample Preparation: A small amount of the sample (typically 1-10 mg) is loaded into a hermetically sealed aluminum or alumina (B75360) pan inside an inert atmosphere glovebox to prevent exposure to air and moisture.

-

Instrument Setup: The TGA-DSC instrument is purged with a high-purity inert gas (e.g., nitrogen or argon). A pre-defined temperature program is set, typically with a linear heating rate (e.g., 10 °C/min).

-

Measurement: The sample is heated according to the temperature program, and the mass change (TGA) and differential heat flow (DSC) are recorded simultaneously as a function of temperature.

-

Data Analysis: The resulting TGA and DSC curves are analyzed to identify thermal events such as melting, vaporization, and decomposition, and to determine the corresponding temperatures and enthalpy changes.

Visualizations

Caption: Workflow for vapor pressure determination of Ag(fod) adducts.

Caption: Experimental workflow for TGA-DSC analysis of Ag(fod) adducts.

References

Technical Guide to (1,5-Cyclooctadiene)(hexafluoroacetylacetonato)silver(I) (Ag(fod)): Safety, Handling, and Application in Chemical Vapor Deposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling precautions, and a detailed experimental protocol for the application of (1,5-Cyclooctadiene)(hexafluoroacetylacetonato)silver(I), commonly abbreviated as Ag(fod). This organometallic silver precursor is primarily utilized in the fabrication of silver thin films and nanoparticles via chemical vapor deposition.

Safety Data and Handling Precautions

(1,5-Cyclooctadiene)(hexafluoroacetylacetonato)silver(I) is a hazardous substance and should be handled with care in a laboratory setting. The following tables summarize the key safety information derived from various safety data sheets (SDS).

Chemical Identification

| Identifier | Value |

| Chemical Name | (1,5-Cyclooctadiene)(hexafluoroacetylacetonato)silver(I) |

| Synonyms | Silver(I) hexafluoroacetylacetonate 1,5-cyclooctadiene (B75094) complex |

| CAS Number | 38892-25-0[1] |

| Molecular Formula | C₁₃H₁₃AgF₆O₂[1] |

| Molecular Weight | 423.10 g/mol |

Hazard Identification

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation |

| Warning | H335: May cause respiratory irritation.[1] |

NFPA Ratings (Scale 0-4): Health = 0, Fire = 0, Reactivity = 0[1]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |

| Skin Contact | Wash with plenty of soap and water. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Immediately give a glass of water. First aid is not generally required. If in doubt, contact a Poisons Information Center or a doctor.[2] |

Handling and Storage

| Precaution | Description |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US) respirator. |

| Ventilation | Use only outdoors or in a well-ventilated area.[1] |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1] Light-sensitive, store in original containers.[2] Recommended storage temperature: below 5°C. |

Application in Metal-Organic Chemical Vapor Deposition (MOCVD)

Ag(fod) is a volatile precursor well-suited for the deposition of high-purity silver thin films through MOCVD. This process involves the vaporization of the precursor, its transport to a heated substrate via a carrier gas, and its subsequent thermal decomposition on the substrate surface to form a metallic film.

Hypothetical Experimental Protocol for Silver Thin Film Deposition

This protocol describes a general procedure for the deposition of a silver thin film on a silicon wafer using Ag(fod) in a cold-wall MOCVD reactor.

Materials and Equipment:

-

(1,5-Cyclooctadiene)(hexafluoroacetylacetonato)silver(I) (Ag(fod)) precursor

-

Silicon wafer substrate

-

Cold-wall MOCVD reactor with a precursor bubbler, mass flow controllers, and a vacuum system

-

High-purity argon (Ar) or nitrogen (N₂) carrier gas

-

Substrate heater

-

Schlenk line for inert atmosphere handling

Procedure:

-

Substrate Preparation:

-

Clean the silicon wafer substrate by sonicating in acetone, followed by isopropanol, and finally deionized water.

-

Dry the substrate with a stream of high-purity nitrogen.

-

Place the substrate on the susceptor in the MOCVD reactor chamber.

-

-

System Preparation:

-

Load the Ag(fod) precursor into the stainless-steel bubbler in a glovebox under an inert atmosphere to prevent exposure to air and moisture.

-

Assemble the MOCVD system and ensure all connections are leak-tight.

-

Purge the entire system, including the gas lines and reactor chamber, with high-purity argon or nitrogen for at least 30 minutes.

-

Evacuate the reactor chamber to a base pressure of approximately 10⁻⁶ Torr.

-

-

Deposition Process:

-

Heat the substrate to the desired deposition temperature (e.g., 250-350°C).

-

Heat the Ag(fod) precursor bubbler to a stable temperature (e.g., 80-100°C) to ensure a sufficient vapor pressure.

-

Introduce the carrier gas (e.g., argon) through the bubbler at a controlled flow rate (e.g., 20-50 sccm) to transport the vaporized Ag(fod) into the reactor chamber.

-

Maintain a constant reactor pressure during deposition (e.g., 1-10 Torr).

-

The Ag(fod) precursor will thermally decompose on the heated substrate surface, resulting in the deposition of a silver thin film. The volatile byproducts are removed by the vacuum system.

-

Continue the deposition for the desired amount of time to achieve the target film thickness.

-

-

System Shutdown:

-

After the deposition is complete, stop the carrier gas flow to the bubbler.

-

Turn off the substrate heater and allow the substrate to cool to room temperature under a continuous flow of the carrier gas.

-

Turn off the precursor bubbler heater.

-

Vent the reactor chamber to atmospheric pressure with the carrier gas.

-

Carefully remove the silver-coated substrate from the reactor.

-

Note on Signaling Pathways: (1,5-Cyclooctadiene)(hexafluoroacetylacetonato)silver(I) is a chemical precursor used in materials science for the deposition of silver films. It is not known to be involved in biological signaling pathways. The following diagram illustrates the experimental workflow for its primary application.

Visualizations

Caption: MOCVD Experimental Workflow for Ag(fod).

References

Solubility of Silver(I) 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate (Ag(fod)) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Silver(I) 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate, commonly referred to as Ag(fod). The information compiled herein is intended to assist researchers and professionals in various fields, including materials science, chemical synthesis, and drug development, in understanding and utilizing the solubility properties of this silver-containing organometallic compound. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for Ag(fod) in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some semi-quantitative data for related compounds provide valuable insights into its solubility behavior.

Silver β-diketonate complexes, the class of compounds to which Ag(fod) belongs, are generally observed to be soluble in polar, O-donor solvents.[1] This includes alcohols and ethers like tetrahydrofuran (B95107) (THF).[1] Their solubility is also noted in nitrogen-donor solvents such as acetonitrile (B52724) (CH₃CN) and aromatic solvents like toluene.[1] It is important to note that solutions of these complexes may exhibit limited stability over time, with the potential for precipitation of silver or its oxide upon exposure to light or heat.[1]

A significant factor influencing the solubility of fluorinated silver(I) β-diketonates is the length of the fluorinated substituent on the ligand. An increase in the length of the fluorinated chain has been shown to enhance solubility. For a similar compound, an increase in the fluorinated substituent length resulted in a significant rise in solubility in diethyl ether, reaching up to 850 mg per 100 mL of the solvent.[1] This suggests that Ag(fod), with its heptafluorinated chain, would exhibit favorable solubility in ethers.

For practical application, Ag(fod) has been utilized as a precursor in metal organic chemical vapor deposition (MOCVD) processes, where it is often delivered in a liquid state, implying solubility or the ability to be melted for delivery.[2]

Table 1: Summary of Ag(fod) Solubility in Various Organic Solvents

| Solvent Class | Specific Solvent | Solubility | Notes |

| Ethers | Diethyl Ether (Et₂O), Tetrahydrofuran (THF) | Soluble | Solubility increases with the length of the fluorinated substituent.[1] A similar compound reached a solubility of 850 mg / 100 mL in Et₂O.[1] |

| Alcohols | General Alcohols | Soluble[1] | Specific quantitative data is not readily available. |

| Aromatic Hydrocarbons | Toluene | Soluble[1] | Forms adducts upon solvent evaporation.[1] |

| Nitriles | Acetonitrile (CH₃CN) | Soluble[1] | Forms adducts upon solvent evaporation.[1] |

| Water | Water (H₂O) | Slowly Soluble[1] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of Ag(fod) in organic solvents. These protocols are adapted from established methods for solubility determination of metal complexes.

Protocol 1: Gravimetric Method

This method directly measures the mass of the solute that can be dissolved in a given volume of solvent to create a saturated solution.

Materials:

-

Ag(fod) solid

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Ag(fod) to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a volumetric pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the Ag(fod). The stability of Ag(fod) at the chosen temperature should be confirmed beforehand.

-

Continue heating until all the solvent has evaporated and a constant weight of the dried Ag(fod) residue is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Ag(fod) by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried residue.

-

Express the solubility as the mass of Ag(fod) per volume of solvent (e.g., in g/L or mg/mL).

-

Protocol 2: UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb light in the UV-Vis range and offers a less direct but often more sensitive measurement of solubility.

Materials:

-

Ag(fod) solid

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Determination of Maximum Absorption Wavelength (λmax):

-

Prepare a dilute, unsaturated solution of Ag(fod) in the chosen solvent.

-

Scan the absorbance of this solution across a range of UV-Vis wavelengths to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of Ag(fod) in the selected solvent with known concentrations. The concentration range should be chosen to give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a Beer-Lambert Law calibration curve. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, and 'm' is the slope.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of Ag(fod) as described in the gravimetric method (Protocol 1, step 1).

-

Collect and filter a sample of the supernatant as described in Protocol 1, step 2.

-

Dilute a precise volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the measured absorbance and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of Ag(fod) in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Ag(fod) using either the gravimetric or UV-Vis spectrophotometric method.

Caption: General experimental workflow for determining the solubility of Ag(fod).

References

An In-depth Technical Guide to Precursors for Silver Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core components and methodologies for the synthesis of silver nanoparticles (AgNPs). It is designed to offer a technical foundation for researchers and professionals involved in nanotechnology, materials science, and drug development, enabling a better understanding and control over the fabrication of AgNPs with desired physicochemical properties.

Introduction to Silver Nanoparticle Synthesis

The synthesis of silver nanoparticles is a process that involves the reduction of a silver precursor, typically a silver salt, in the presence of a reducing agent and a capping or stabilizing agent. The choice of these precursors is critical as it dictates the final size, shape, stability, and, consequently, the functional properties of the nanoparticles. The most prevalent methods for AgNP synthesis can be broadly categorized into chemical reduction, polyol synthesis, green synthesis, and photochemical synthesis. Each method offers unique advantages and utilizes a specific combination of precursors to achieve the desired nanoparticle characteristics.

Core Precursors in Silver Nanoparticle Synthesis

The synthesis of AgNPs fundamentally relies on three key components: a silver precursor, a reducing agent, and a capping/stabilizing agent.

Silver Precursors

The silver precursor provides the silver ions (Ag⁺) that are subsequently reduced to form metallic silver nanoparticles (Ag⁰). The selection of the silver salt can influence the reaction kinetics and the final properties of the AgNPs.[1]

-

Silver Nitrate (B79036) (AgNO₃): This is the most extensively used silver precursor due to its high solubility in water and other polar solvents, affordability, and stability.[2]

-

Silver Acetate (AgC₂H₃O₂): An alternative to silver nitrate, it can offer faster production rates in certain synthesis methods like the polyol process.[1]

-

Silver Perchlorate (AgClO₄): Another soluble silver salt that can be used in various synthesis protocols.

-

Silver Oxide (Ag₂O): Used in some synthesis routes, particularly in conjunction with specific reducing agents.[3]

Reducing Agents

Reducing agents are responsible for the reduction of Ag⁺ ions to Ag⁰ atoms, which then nucleate and grow into nanoparticles. The strength of the reducing agent is a crucial factor in controlling the nucleation and growth rates, thereby influencing the final particle size.

-

Strong Reducing Agents:

-

Sodium Borohydride (B1222165) (NaBH₄): A powerful reducing agent that typically leads to the rapid formation of small and monodisperse AgNPs.[2][4]

-

-

Mild Reducing Agents:

-

Sodium Citrate (B86180) (Trisodium Citrate): A widely used mild reducing agent, especially in the Turkevich method. It also functions as a capping agent, contributing to the stability of the nanoparticles.[5] The concentration of sodium citrate can be varied to control the particle size.[6]

-

Ascorbic Acid (Vitamin C): A non-toxic and environmentally friendly reducing agent.[7]

-

Glucose: A simple sugar that can act as a reducing agent, particularly in "green" synthesis approaches.[3]

-

-

Polyols:

-

Ethylene (B1197577) Glycol (EG): In the polyol process, ethylene glycol serves as both the solvent and the reducing agent at elevated temperatures.[8] It is believed that EG is oxidized to glycolaldehyde, which then reduces the silver ions.[9]

-

-

"Green" Reducing Agents:

-

Plant Extracts: Aqueous extracts from various plant parts (leaves, fruits, seeds) contain a rich mixture of phytochemicals (polyphenols, flavonoids, terpenoids) that can effectively reduce silver ions and stabilize the resulting nanoparticles.[10][11] This method is considered eco-friendly and cost-effective.

-

Capping and Stabilizing Agents

Capping agents, also known as stabilizing agents, are crucial for preventing the agglomeration of nanoparticles and controlling their growth. They adsorb to the surface of the nanoparticles, providing electrostatic or steric hindrance.

-

Polymers:

-

Polyvinylpyrrolidone (PVP): A very common and effective stabilizing agent, particularly in the polyol synthesis. The molecular weight and concentration of PVP can be adjusted to control the size and shape of the AgNPs.[12][13][14]

-

Polyvinyl Alcohol (PVA): Another polymer used to stabilize AgNPs.

-

Polyethylene Glycol (PEG): Often used to confer biocompatibility and stability to the nanoparticles.[15]

-

-

Surfactants:

-

Sodium Dodecyl Sulfate (SDS): An anionic surfactant used to stabilize nanoparticles.

-

Cetyltrimethylammonium Bromide (CTAB): A cationic surfactant that can also direct the shape of the nanoparticles.

-

-

Small Molecules:

-

Trisodium (B8492382) Citrate: As mentioned, it serves a dual role as both a reducing and capping agent. The citrate ions on the surface of the AgNPs provide negative charges that lead to electrostatic repulsion.[5]

-

-

"Green" Capping Agents:

-

Phytochemicals from Plant Extracts: The same biomolecules in plant extracts that act as reducing agents also serve as capping agents, coating the surface of the newly formed nanoparticles.[10]

-

Chitosan: A natural polymer that can be used as a stabilizer.

-

Quantitative Data on Precursor Effects

The following tables summarize the quantitative effects of different precursors on the characteristics of synthesized silver nanoparticles.

Table 1: Comparison of Silver Precursors

| Silver Precursor | Synthesis Method | Reducing Agent | Stabilizing/Capping Agent | Nanoparticle Size (nm) | Size Distribution | Reference |

| Silver Nitrate (AgNO₃) | Chemical Reduction | Sodium Citrate | - | ~20 | Good | [1] |

| Silver Nitrate (AgNO₃) | Chemical Reduction | Sodium Borohydride | Trisodium Citrate | 5 - 20 | - | [1] |

| Silver Nitrate (AgNO₃) | Polyol Synthesis | Ethylene Glycol | Polyvinylpyrrolidone (PVP) | 15 - 20 | Narrow | [1] |

| Silver Acetate (AgC₂H₃O₂) | Polyol Synthesis | Ethylene Glycol | - | 10 - 20 | Spherical | [1] |

Table 2: Effect of Reducing Agent Concentration on Nanoparticle Size

| Reducing Agent | Precursor | Temperature (°C) | Concentration Effect | Resulting Size (nm) | Reference |

| Trisodium Citrate | AgNO₃ | 90 | Increasing concentration leads to smaller particles | Varies with concentration | [6] |

| Sodium Borohydride | AgNO₃ | Room Temp | - | 5 - 20 | [2] |

Table 3: Effect of Capping Agent Concentration and Molecular Weight on Nanoparticle Size (Polyol Synthesis)

| Capping Agent | Molecular Weight (Mw) | PVP/AgNO₃ Molar Ratio | Resulting Size (nm) | Reference |

| PVP | 58,000 | 0.5 | Varies | [13] |

| PVP | 58,000 | 1.5 | Varies | [13] |

| PVP | 58,000 | 2.5 | Varies | [13] |

| PVP | 360,000 | 0.5 | Varies | [13] |

| PVP | 360,000 | 1.5 | Varies | [13] |

| PVP | 360,000 | 2.5 | Varies | [13] |

| PVP | - | 2% | 4.61 | [14] |

| PVP | - | 3% | 2.92 | [14] |

| PVP | - | 4% | 2.49 | [14] |

Table 4: Effect of Silver Nitrate Concentration on Nanoparticle Size (Green Synthesis)

| AgNO₃ Concentration (mM) | Plant Extract | Resulting Crystallite Size (nm) | Reference |

| 0.5 | Varies | 23.87 | [15] |

| 0.7 | Varies | 24.51 | [15] |

| 0.9 | Varies | 25.16 | [15] |

Experimental Protocols

This section provides detailed methodologies for key silver nanoparticle synthesis experiments.

Chemical Reduction using Sodium Borohydride

This method is known for producing small, relatively monodisperse silver nanoparticles.

Materials:

-

Silver nitrate (AgNO₃) solution (0.001 M)

-

Sodium borohydride (NaBH₄) solution (0.002 M, freshly prepared and kept in an ice bath)

-

Deionized water

-

Erlenmeyer flask

-

Magnetic stir bar and stir plate

-

Ice bath

Protocol:

-

Add 30 mL of 0.002 M sodium borohydride solution to an Erlenmeyer flask.

-

Place the flask in an ice bath on a magnetic stir plate and begin stirring.

-

Slowly drip 2 mL of 0.001 M silver nitrate solution into the stirring NaBH₄ solution at a rate of approximately 1 drop per second.

-

A color change to yellow indicates the formation of silver nanoparticles.

-

Cease stirring immediately after the addition of the AgNO₃ solution is complete.[16]

Turkevich Method (Citrate Reduction)

This is a classic and widely used method where sodium citrate acts as both the reducing and capping agent.

Materials:

-

Silver nitrate (AgNO₃)

-

Trisodium citrate (Na₃C₆H₅O₇)

-

Deionized water

-

Beaker (100 mL)

-

Graduated cylinders

-

Hot plate with magnetic stirring capability

-

Watch glass

Protocol:

-

Prepare a 1 mM solution of AgNO₃ by dissolving 3.6 mg of AgNO₃ in 20 mL of deionized water in a 100 mL beaker.

-

Place a stir bar in the beaker and heat the solution to boiling on a hot plate while stirring. Cover the beaker with a watch glass.

-

Prepare a 1% (w/v) sodium citrate solution (e.g., 0.05 g in 5 mL of deionized water).

-

Once the AgNO₃ solution is boiling, add 4 mL of the 1% sodium citrate solution dropwise while maintaining vigorous stirring.

-

The solution will undergo a series of color changes, typically from colorless to yellow, then to a final grayish-green or yellowish-brown, indicating the formation of silver nanoparticles.

-

Continue boiling and stirring for approximately 15-30 minutes to ensure the reaction is complete.

-

Remove the beaker from the hot plate and allow it to cool to room temperature.[6]

Polyol Synthesis

In this method, a polyol like ethylene glycol acts as both the solvent and the reducing agent at elevated temperatures, with PVP as a stabilizer.

Materials:

-

Silver nitrate (AgNO₃)

-

Polyvinylpyrrolidone (PVP)

-

Ethylene glycol (EG)

-

Deionized water

-

Vial or flask

-

Water bath or oven

-

Magnetic stirrer

Protocol:

-

Dissolve a specific amount of PVP in ethylene glycol in a reaction flask.

-

Heat the PVP-EG solution to a desired temperature (e.g., 100-160 °C) with stirring.

-

Separately, dissolve AgNO₃ in a small amount of ethylene glycol.

-

Inject the AgNO₃ solution into the hot PVP-EG solution.

-

Maintain the reaction temperature for a specific duration (e.g., 1-6 hours) to allow for nanoparticle growth.

-

The color of the solution will change, indicating the formation of AgNPs.

-

Cool the solution to room temperature.

-

The nanoparticles can be purified by centrifugation and washing with a solvent like ethanol (B145695) or acetone.[13]

Green Synthesis using Plant Extract

This protocol outlines a general procedure for the eco-friendly synthesis of AgNPs.

Materials:

-

Plant material (e.g., leaves of Moringa oleifera)

-

Silver nitrate (AgNO₃) solution (e.g., 1 mM)

-

Deionized water

-

Beakers

-

Heating mantle or hot plate

-

Filter paper

Protocol:

-

Preparation of Plant Extract:

-

Wash the plant material thoroughly with deionized water.

-

Dry the material and grind it into a fine powder.

-

Boil a known amount of the powder (e.g., 10 g) in a specific volume of deionized water (e.g., 100 mL) for a set time (e.g., 10-15 minutes).

-

Filter the extract to remove solid residues.

-

-

Synthesis of AgNPs:

-

Heat the AgNO₃ solution (e.g., 100 mL of 1 mM) to a specific temperature (e.g., 60-80 °C).

-

Add a specific volume of the plant extract (e.g., 1-5 mL) dropwise to the heated AgNO₃ solution while stirring.

-

Observe the color change of the solution (e.g., from light yellow to dark brown), which indicates the formation of silver nanoparticles.

-

Continue heating and stirring for a defined period (e.g., 1 hour) to complete the reaction.[10]

-

Signaling Pathways and Experimental Workflows

Visual representations of the synthesis mechanisms and workflows provide a clearer understanding of the processes involved.

General Mechanism of Chemical Reduction

The fundamental process of chemical reduction involves the donation of electrons from a reducing agent to silver ions, leading to the formation of silver atoms that subsequently nucleate and grow into nanoparticles. A capping agent then adsorbs to the surface to provide stability.

Caption: General workflow of silver nanoparticle synthesis by chemical reduction.

Mechanism of Citrate Reduction (Turkevich Method)

In the Turkevich method, trisodium citrate serves a dual function. At elevated temperatures, it reduces silver ions to silver atoms. The citrate anions then act as a capping agent, adsorbing to the nanoparticle surface and providing electrostatic stabilization.

Caption: Dual role of citrate in the Turkevich method for AgNP synthesis.

Polyol Synthesis Workflow

The polyol process utilizes a high-boiling point alcohol, like ethylene glycol, as both the solvent and the reducing agent. Polyvinylpyrrolidone (PVP) is typically added as a capping agent to control the size and shape of the resulting nanoparticles.

References

- 1. benchchem.com [benchchem.com]

- 2. Silver nanoparticles: synthesis, characterisation and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencepub.net [sciencepub.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Silver nanoparticles synthesis and characterization using Turkevich method / Ahmad Al-Amin Ahamad Husaini - UiTM Institutional Repository [ir.uitm.edu.my]

- 7. mdpi.com [mdpi.com]

- 8. sid.ir [sid.ir]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. worldsresearchassociation.com [worldsresearchassociation.com]

- 13. researchgate.net [researchgate.net]

- 14. Influence of Poly(vinylpyrrolidone) concentration on properties of silver nanoparticles manufactured by modified thermal treatment method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Silver Nanoparticles (NaBH4) – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

Introduction to silver precursors for chemical vapor deposition

An In-depth Technical Guide for Researchers and Scientists

The fabrication of high-purity silver thin films is critical for numerous advanced applications, from interconnects in microelectronics to antimicrobial coatings and plasmonic sensors. Chemical Vapor Deposition (CVD) stands out as a powerful technique for producing these films with excellent conformality and control over thickness. The success of any CVD process is fundamentally dependent on the choice of the precursor, a volatile silver-containing compound that decomposes on a heated substrate to form the desired film.

This guide provides a comprehensive overview of the primary classes of silver precursors used in CVD, their key thermal and chemical properties, and a detailed look into the experimental protocols for their application.

Core Concepts in Silver CVD Precursors

An ideal silver precursor for CVD must exhibit a delicate balance of properties. It needs sufficient volatility to be transported into the reaction chamber in the gas phase, but also adequate thermal stability to avoid premature decomposition before reaching the substrate.[1][2][3][4] The temperature window between vaporization and decomposition is a critical parameter for a controlled deposition process.[1][2] Furthermore, the precursor's decomposition byproducts should be volatile and not incorporate into the growing film, ensuring the deposition of high-purity silver.[2]

The main classes of silver precursors are typically metal-organic complexes where organic ligands are used to saturate the coordination sphere of the Ag(I) ion, thereby reducing intermolecular interactions and increasing volatility.[1] The most prominent classes include silver(I) β-diketonates and silver(I) carboxylates, often stabilized with additional neutral ligands.

Classes of Silver(I) Precursors

Silver(I) β-Diketonates

Silver β-diketonates by themselves are often polymeric and non-volatile, making them unsuitable for conventional CVD.[1] However, the addition of neutral Lewis base ligands, such as phosphines (e.g., PMe₃, PEt₃), phosphites, or alkenes (e.g., vinyltriethylsilane - VTES, 1,5-cyclooctadiene (B75094) - COD), breaks up the polymeric structure, yielding monomeric or dimeric complexes with significantly improved volatility and stability.[1][5]

Fluorinated β-diketonate ligands, such as 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate (hfac), are particularly effective at increasing precursor volatility.[1] Complexes like (hfac)Ag(PMe₃)₂, (fod)Ag(PEt₃), and (hfac)Ag(VTES) are among the most studied and successful precursors for depositing high-purity silver films at relatively low temperatures.[5][6]

Silver(I) Carboxylates

Silver carboxylates, especially those with fluorinated alkyl chains like pentafluoropropionate, represent another important class of precursors.[3][6] Similar to β-diketonates, their volatility can be enhanced through the formation of adducts with neutral ligands, such as tertiary phosphines.[7] These precursors have demonstrated success in producing silver films, although their practical application can be hampered by high photosensitivity and low solubility in common solvents.[1]

Quantitative Precursor Data

The selection of a precursor and the optimization of CVD process parameters require accurate data on their physical and thermal properties. The following table summarizes key data for several common silver precursors.

| Precursor | Formula | Class | Melting Point (°C) | Vaporization Conditions | Deposition Temp. (°C) | Film Resistivity (µΩ·cm) |

| (hfac)Ag(VTES) | C₁₄H₁₇AgF₆O₂Si | β-Diketonate | Liquid | 50 °C | 180 - 280 | 1.8 - 2.0 |

| (fod)Ag(PMe₃) | C₁₃H₂₂AgF₇O₂P | β-Diketonate | N/A | 50 - 100 °C | 250 - 350 | ~2 - 4 |

| (hfac)Ag(PMe₃) | C₈H₁₀AgF₆O₂P | β-Diketonate | N/A | Sublimes at 20-50 °C (in vacuo) | 200 - 425 | N/A |

| (hfac)Ag(COD) | C₁₃H₉AgF₆O₂ | β-Diketonate | 120 (incongruent) | N/A | 220 - 250 | N/A |

| Ag(pivalate) / Silver 2,2-dimethylpropanoate | C₅H₉AgO₂ | Carboxylate | N/A | Evaporator at 150 °C (in solution) | 225 - 400 | ~2 - 4 |

| [Ag(O₂CC₂F₅)(PMe₃)] | C₆H₆AgF₅O₂P | Carboxylate | N/A | Vaporizer at 180 °C | 220 - 350 | N/A |

Reaction Mechanisms and Experimental Workflow

The overall MOCVD process follows a sequence of well-defined steps, from precursor delivery to film formation. The core of the process is the thermal decomposition of the precursor on the heated substrate.

General MOCVD Experimental Workflow

The following diagram illustrates the typical workflow for a Metal-Organic Chemical Vapor Deposition (MOCVD) experiment.

References

- 1. mdpi.com [mdpi.com]

- 2. What Is The Process Of Mocvd? A Step-By-Step Guide To Thin Film Deposition - Kintek Solution [kindle-tech.com]

- 3. mdpi.com [mdpi.com]

- 4. Silver CVD and ALD Precursors: Synthesis, Properties, and Application in Deposition Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SILVER β-DIKETONATES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Silver(I) pentafluoro-2,2-dimethyl-3,5-octanedionate (Ag(fod))

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identifiers and Properties

Ag(fod) is a well-defined chemical entity with the following identifiers:

| Identifier | Value |

| Chemical Name | Silver(I) 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate |

| CAS Number | 76121-99-8[1] |

| Molecular Formula | C₁₀H₁₀AgF₇O₂ |

| PubChem CID | 56846564 |

A related compound, Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I), has the CAS number 165461-74-5, indicating that the Ag(fod) moiety can be a building block in more complex organometallic structures.[2]

Logical Relationship of Ag(fod) and its Adduct

Caption: Formation of the triethylphosphine adduct from Ag(fod).

Synthesis

General Plausible Synthesis Pathway

Caption: A generalized plausible synthesis route for Ag(fod).

Spectroscopic and Thermal Properties

Detailed experimental data for Ag(fod) is not currently available in the public domain. The following sections outline the expected analytical techniques that would be used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a complete structural elucidation of Ag(fod), both ¹H and ¹⁹F NMR spectroscopy would be essential.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the octanedionate ligand. The chemical shifts and coupling patterns would provide information about the electronic environment of the ligand upon coordination to the silver atom.

-

¹⁹F NMR: The fluorine NMR spectrum would reveal signals for the heptafluoropropyl group. The chemical shifts are sensitive to the electronic structure of the complex.[3][4][5][6][7]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile of Ag(fod), which is particularly important for applications such as chemical vapor deposition.[8][9][10][11][12]

-

TGA: Would indicate the temperature at which the compound begins to decompose and would show any mass loss associated with the volatilization of the ligand.

-

DSC: Would show endothermic or exothermic transitions, such as melting, decomposition, or phase changes.

Typical Thermal Analysis Workflow

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. americanelements.com [americanelements.com]

- 3. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. colorado.edu [colorado.edu]

- 7. researchgate.net [researchgate.net]

- 8. fpe.umd.edu [fpe.umd.edu]

- 9. depts.ttu.edu [depts.ttu.edu]

- 10. iitk.ac.in [iitk.ac.in]

- 11. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 12. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

Theoretical Insights into the Decomposition Pathways of Ag(fod) Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver(I) β-diketonate complexes, particularly those involving the 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate (hfac) and 2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionate (fod) ligands, are pivotal precursors in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of high-purity silver thin films. These films are integral to various applications, including catalysis, antibacterial coatings, and as conductive layers in microelectronics. The thermal decomposition of these precursors is the fundamental process governing film growth, and a thorough understanding of the underlying reaction mechanisms is crucial for optimizing deposition conditions and improving film quality. This technical guide provides an in-depth analysis of the theoretical studies on the decomposition pathways of Ag(fod) and its common adducts, complemented by detailed experimental protocols for their investigation.

Theoretical Decomposition Pathways of Ag(fod)

While a comprehensive, step-by-step theoretical study detailing the decomposition of Ag(fod) with precise energetics is not extensively available in the public domain, we can construct a plausible set of pathways based on the principles of organometallic chemistry and studies of similar silver β-diketonate precursors. The decomposition is generally understood to proceed through a series of ligand dissociation and fragmentation steps. For adducts such as Ag(fod)(PEt₃), the phosphine (B1218219) ligand is expected to dissociate first due to the relatively weak Ag-P bond.

Proposed Gas-Phase Decomposition of Ag(fod)(PEt₃)

A likely decomposition pathway for the common precursor Ag(fod)(PEt₃) in the gas phase during a CVD process can be postulated as a multi-step process.

The initial step is the dissociation of the triethylphosphine (B1216732) (PEt₃) ligand, a common stabilizing agent for silver β-diketonate precursors. This is followed by the homolytic cleavage of the Ag-O bond in the Ag(fod) intermediate, leading to the deposition of atomic silver (Ag) on the substrate and the formation of a fod radical. This radical can then undergo further fragmentation into smaller volatile byproducts.

Surface-Mediated Decomposition

On a heated substrate, the decomposition mechanism can be more complex, involving surface adsorption and catalytic effects.

In this scenario, the precursor adsorbs onto the substrate surface. The thermal energy of the substrate facilitates the cleavage of the Ag-P and subsequently the Ag-O bonds. The fod ligand then decomposes and desorbs from the surface, leaving behind a silver atom that can nucleate and contribute to film growth.

Quantitative Data on Decomposition

Detailed quantitative data, such as activation energies for each elementary reaction step in the decomposition of Ag(fod), from theoretical studies are scarce in publicly available literature. However, experimental thermal analysis provides valuable information on the overall thermal stability of these precursors.

| Precursor | Decomposition Temperature (°C) | Technique | Comments |

| [Ag(tfac)]∞ | < 200 | TGA | Decomposes to metallic silver. The trifluoroacetylacetonate (tfac) ligand leads to lower stability.[1] |

| [Ag(pfpac)]∞ | Slightly more stable than Ag(tfac) | TGA | Decomposes to metallic silver. The pentafluoropropionylacetonate (pfpac) ligand provides slightly higher thermal stability.[1] |

| Ag(fod)(PEt₃) | Onset at ~150 | TGA | Used in ALD processes at temperatures between 120-150°C.[2] |

| [Ag(hfac)]∞ | Thermally unstable | - | Not suitable for conventional MOCVD due to decomposition upon heating.[3] |

Experimental Protocols for Studying Decomposition Pathways

A combination of experimental techniques is employed to investigate the thermal decomposition of Ag(fod) precursors.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This is a powerful technique to determine the thermal stability of a precursor and to identify its decomposition products.

Methodology:

-

A small sample of the Ag(fod) precursor (typically 5-10 mg) is placed in a TGA crucible.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The mass of the sample is continuously monitored as a function of temperature. The temperature at which mass loss begins indicates the onset of decomposition or sublimation.

-

The gases evolved during the heating process are transferred to a mass spectrometer via a heated transfer line.

-

The mass spectrometer identifies the mass-to-charge ratio of the evolved species, allowing for the identification of the decomposition fragments.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy allows for the real-time monitoring of changes in the chemical bonds of the precursor as it decomposes on a substrate.

Methodology:

-

A thin film of the Ag(fod) precursor is deposited on an infrared-transparent substrate (e.g., Si or ZnSe) inside a reaction chamber.

-

The chamber is heated to the desired decomposition temperature.

-

An infrared beam is passed through the sample, and the transmitted or reflected light is analyzed by an FTIR spectrometer.

-

Spectra are collected at regular intervals as the sample is heated.

-

The disappearance of vibrational bands corresponding to the precursor and the appearance of new bands corresponding to decomposition products provide mechanistic insights.

Conclusion

The thermal decomposition of Ag(fod) precursors is a complex process that is fundamental to the successful deposition of high-quality silver films. While detailed theoretical studies with quantitative energetics remain an area for further research, a combination of plausible reaction pathways derived from chemical principles and robust experimental investigation provides a strong framework for understanding and controlling these processes. Techniques such as TGA-MS and in-situ FTIR spectroscopy are invaluable tools for elucidating the decomposition mechanisms, identifying reaction intermediates and products, and ultimately enabling the rational design of improved precursors and deposition processes for advanced materials and technologies.

References

In-Depth Technical Guide to the Ag(fod) Precursor: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the silver(I) 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate [Ag(fod)] precursor. This document consolidates available data on its characteristics, synthesis, and applications, particularly in the realm of chemical vapor deposition (CVD) for the fabrication of silver thin films.

Core Physical and Chemical Properties

The Ag(fod) precursor is a silver-containing organometallic compound valued for its potential in depositing high-purity silver films. While specific experimental data for some properties of the standalone Ag(fod) complex are limited in publicly available literature, its fundamental characteristics can be summarized. Furthermore, its properties are often discussed in the context of its adducts, such as with triethylphosphine (B1216732) (PEt3), which enhance its volatility and stability for CVD applications.

Table 1: Physical and Chemical Properties of Ag(fod)

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀AgF₇O₂ | [1][2] |

| Molecular Weight | 403.04 g/mol | [1][2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Decomposition Temperature | 160 °C | [3] |

| Solubility | Soluble in polar organic solvents like alcohols and THF. Also soluble in N-donor and aromatic solvents to form adducts. | [4] |

| Vapor Pressure | Data not available |

Synthesis of Ag(fod) Precursor

The synthesis of silver β-diketonate complexes, including Ag(fod), typically involves the reaction of a silver salt with the corresponding β-diketone ligand.

General Synthesis Protocol

A common method for the synthesis of silver β-diketonates is the reaction of silver(I) oxide with the β-diketone ligand in an appropriate solvent. Another established method involves the reaction of a silver salt, such as silver nitrate, with the β-diketone in the presence of a base.[3][4][5]

Experimental Protocol: Synthesis of Silver β-Diketonates

-

Reaction Setup: An equimolar amount of the β-diketone ligand (e.g., 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione, H-fod) and a silver(I) salt (e.g., AgNO₃) are used.[5]

-

Solvent: A mixed solvent system, such as dry methanol (B129727) and acetonitrile, is often employed.[5]

-

Base: A non-coordinating base, like triethylamine (B128534) (Et₃N), is added to facilitate the deprotonation of the β-diketone.[5]

-

Reaction Conditions: The reaction is typically carried out with stirring at ambient or reduced temperatures.

-

Work-up: The resulting silver β-diketonate complex can be isolated by filtration and purified by recrystallization from a suitable solvent.

Application in Chemical Vapor Deposition (CVD)

Ag(fod) and its adducts are primarily utilized as precursors for the deposition of silver thin films via Chemical Vapor Deposition (CVD). The addition of neutral ligands, such as phosphines, enhances the precursor's volatility and thermal stability, which are crucial for a successful CVD process.[3] The adduct, Silver(I)-2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionato-triethylphosphine [Ag(fod)(PEt₃)], is a notable example, existing as a liquid at 30 °C.[6]

General CVD Protocol for Silver Thin Films

The CVD process involves the vaporization of the precursor, its transport to a heated substrate, and its subsequent decomposition on the substrate surface to form a thin film.

Experimental Protocol: CVD of Silver Films using Ag(fod)(PEt₃)

-

Precursor Delivery: The Ag(fod)(PEt₃) precursor is vaporized and introduced into the CVD reactor. Direct Liquid Injection (DLI) is a common technique to ensure precise control over the precursor flow.[6]

-

Reactor Conditions: The deposition is carried out in a cold wall reactor under reduced pressure (e.g., 50-500 Pa).[6]

-

Substrate: Various substrates can be used, including silicon wafers with a silicon dioxide (SiO₂) or titanium nitride (TiN) layer.[6]

-

Carrier Gas: An inert carrier gas, such as argon, or a mixture of nitrogen and hydrogen, is used to transport the vaporized precursor to the substrate.[6]

-

Deposition Temperature: The substrate is heated to a temperature range of 220 °C to 350 °C to induce the decomposition of the precursor and the formation of a silver film.[6]

-

Post-Deposition: The deposited film may undergo further processing, such as annealing, to improve its properties.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability and decomposition behavior of CVD precursors.

Table 2: Thermal Analysis Data for Ag(fod) Precursor

| Analysis Technique | Observation | Reference |

| TGA | Decomposes to metallic silver. | [4] |

| DSC | Data not available |

For silver β-diketonate complexes in general, TGA in an inert atmosphere typically shows a decomposition pathway leading to the formation of metallic silver.[4] The decomposition temperature is a critical parameter for defining the appropriate temperature window for CVD processes.